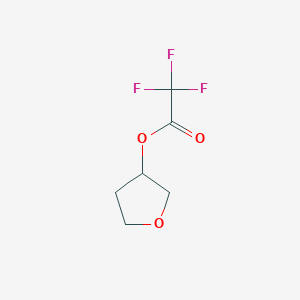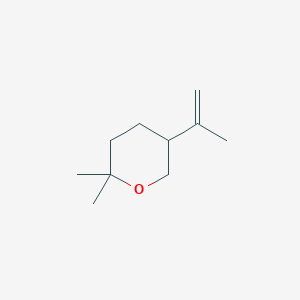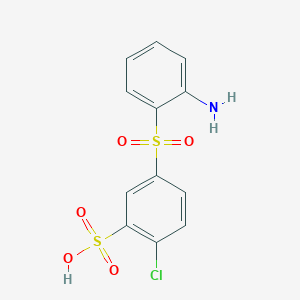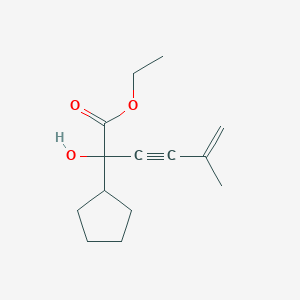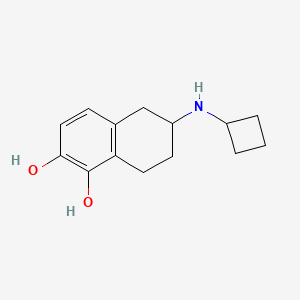
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound that features a cyclobutylamino group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the cyclobutylamine precursor. Cyclobutylamine can be synthesized through the reduction of cyclobutanone using lithium aluminum hydride (LiAlH4) or through the hydrogenation of cyclobutanone over a palladium catalyst .
The next step involves the formation of the tetrahydronaphthalene backbone. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation to reduce the double bonds . The final step is the coupling of the cyclobutylamino group to the tetrahydronaphthalene backbone, which can be done using standard amination reactions under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(Cyclobutylamino)nicotinic acid: Shares the cyclobutylamino group but has a different backbone structure.
6-(Cyclobutylamino)nicotinonitrile: Another compound with a cyclobutylamino group, used in different applications.
Uniqueness
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to its specific combination of a cyclobutylamino group and a tetrahydronaphthalene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
90060-31-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-(cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c16-13-7-4-9-8-11(15-10-2-1-3-10)5-6-12(9)14(13)17/h4,7,10-11,15-17H,1-3,5-6,8H2 |
InChI Key |
XUSXRRQANDIQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2CCC3=C(C2)C=CC(=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


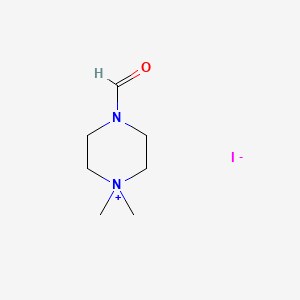
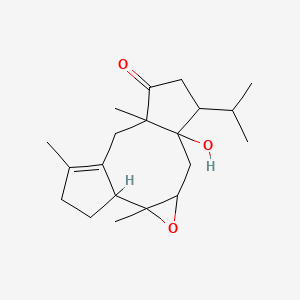
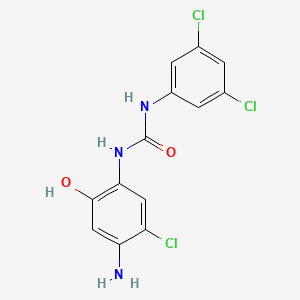

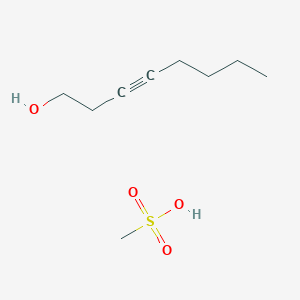
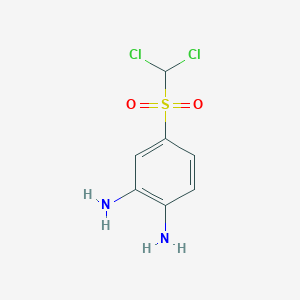
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
